Cas no 887264-66-6 (1-(4-Iodophenoxy)-2,4-dimethylbenzene)

1-(4-Iodophenoxy)-2,4-dimethylbenzene 化学的及び物理的性質
名前と識別子
-
- 1-(4-Iodophenoxy)-2,4-dimethylbenzene
- Benzene, 1-(4-iodophenoxy)-2,4-dimethyl-
- DTXSID30470434
- 887264-66-6
- 1-(4-Iodo-phenoxy)-2,4-dimethyl-benzene
- AB93408
- AKOS015964704
- A50698
- 1-(4-iodophenoxy)-2,4-dimethyl-benzene
-
- MDL: MFCD09032861
- インチ: InChI=1S/C14H13IO/c1-10-3-8-14(11(2)9-10)16-13-6-4-12(15)5-7-13/h3-9H,1-2H3
- InChIKey: VOEBRDCUSWMSLU-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(C=C1)OC2=CC=C(C=C2)I)C
計算された属性
- せいみつぶんしりょう: 324.00111g/mol
- どういたいしつりょう: 324.00111g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.8
1-(4-Iodophenoxy)-2,4-dimethylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I60020-1g |
1-(4-Iodophenoxy)-2,4-dimethylbenzene |
887264-66-6 | 97% | 1g |
¥2259.0 | 2024-07-19 | |
Alichem | A019089028-1g |
1-(4-Iodophenoxy)-2,4-dimethylbenzene |
887264-66-6 | 95% | 1g |
$252.45 | 2023-08-31 | |
Advanced ChemBlocks | O28227-5G |
1-(4-Iodophenoxy)-2,4-dimethyl-benzene |
887264-66-6 | 95% | 5G |
$1,030 | 2023-09-15 | |
Advanced ChemBlocks | O28227-250MG |
1-(4-Iodophenoxy)-2,4-dimethyl-benzene |
887264-66-6 | 95% | 250MG |
$110 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I60020-5g |
1-(4-Iodophenoxy)-2,4-dimethylbenzene |
887264-66-6 | 97% | 5g |
¥6909.0 | 2024-07-19 | |
Aaron | AR00IG1X-250mg |
Benzene, 1-(4-iodophenoxy)-2,4-dimethyl- |
887264-66-6 | 97% | 250mg |
$93.00 | 2025-02-11 | |
1PlusChem | 1P00IFTL-5g |
Benzene, 1-(4-iodophenoxy)-2,4-dimethyl- |
887264-66-6 | 97% | 5g |
$698.00 | 2024-04-20 | |
1PlusChem | 1P00IFTL-1g |
Benzene, 1-(4-iodophenoxy)-2,4-dimethyl- |
887264-66-6 | 97% | 1g |
$235.00 | 2024-04-20 | |
Advanced ChemBlocks | O28227-1G |
1-(4-Iodophenoxy)-2,4-dimethyl-benzene |
887264-66-6 | 95% | 1G |
$335 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I60020-0.25g |
1-(4-Iodophenoxy)-2,4-dimethylbenzene |
887264-66-6 | 97% | 0.25g |
¥759.0 | 2024-07-19 |
1-(4-Iodophenoxy)-2,4-dimethylbenzene 関連文献
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
1-(4-Iodophenoxy)-2,4-dimethylbenzeneに関する追加情報
Introduction to 1-(4-Iodophenoxy)-2,4-dimethylbenzene (CAS No. 887264-66-6)
1-(4-Iodophenoxy)-2,4-dimethylbenzene, identified by the Chemical Abstracts Service Number (CAS No.) 887264-66-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of iodinated aromatic ethers, characterized by its unique structural framework, which includes a phenolic oxygen atom linked to a benzene ring substituted with iodine at the 4-position and methyl groups at the 2- and 4-positions. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry.
The structural configuration of 1-(4-Iodophenoxy)-2,4-dimethylbenzene is of particular interest due to its ability to serve as a versatile building block in the synthesis of more complex molecules. The iodine atom at the 4-position of the phenyl ring provides a reactive site for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in the construction of biaryl compounds. These types of reactions are crucial in the development of novel pharmaceutical agents, where biaryl structures are frequently found in active pharmaceutical ingredients (APIs).
In recent years, there has been growing interest in exploring the pharmacological potential of iodinated aromatic ethers like 1-(4-Iodophenoxy)-2,4-dimethylbenzene. The iodine moiety can enhance the lipophilicity and metabolic stability of molecules, which are important factors in drug design. Additionally, the phenolic ether linkage may contribute to interactions with biological targets, such as enzymes or receptors, by leveraging hydrogen bonding or other non-covalent interactions. Preliminary studies have suggested that derivatives of this compound may exhibit properties relevant to therapeutic applications, including anti-inflammatory or anticancer effects.
The synthesis of 1-(4-Iodophenoxy)-2,4-dimethylbenzene typically involves multi-step organic transformations that require precise control over reaction conditions. Common synthetic routes include halogenation of a methyl-substituted benzene derivative followed by etherification with an iodophenol precursor. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been utilized to introduce the iodine atom selectively. The optimization of these synthetic pathways is essential for achieving high yields and purity, which are critical for downstream applications.
From an industrial perspective, 1-(4-Iodophenoxy)-2,4-dimethylbenzene represents an important intermediate in the production of fine chemicals and specialty materials. Its structural features make it suitable for further derivatization into dyes, polymers, or advanced materials where aromaticity and electron-deficient centers play a key role. The demand for such intermediates is driven by advancements in fields like organic electronics and nanotechnology, where precise molecular design is paramount.
The safety and handling of 1-(4-Iodophenoxy)-2,4-dimethylbenzene must be carefully considered during its production and application. While it is not classified as a hazardous material under standard regulatory frameworks, appropriate laboratory practices should be followed to minimize exposure risks. This includes working in well-ventilated areas and using personal protective equipment (PPE) such as gloves and safety goggles. Storage conditions should also be controlled to prevent degradation or unwanted side reactions.
Recent advancements in computational chemistry have enabled researchers to predict the behavior and reactivity of complex molecules like 1-(4-Iodophenoxy)-2,4-dimethylbenzene with greater accuracy. Molecular modeling studies can provide insights into its interaction with biological targets, helping to guide the design of more effective derivatives. These computational tools are increasingly integrated into drug discovery pipelines, streamlining the process from initial screening to lead optimization.
The role of 1-(4-Iodophenoxy)-2,4-dimethylbenzene in academic research is also noteworthy. It serves as a model compound for studying electronic effects in aromatic systems and for developing new synthetic methodologies. Its unique structure allows chemists to explore various reaction mechanisms and functional group transformations, contributing to the broader understanding of organic chemistry principles.
In conclusion,1-(4-Iodophenoxy)-2,4-dimethylbenzene (CAS No. 887264-66-6) is a multifaceted compound with significant potential in pharmaceutical synthesis and material science. Its structural features enable diverse applications ranging from drug development to advanced material engineering. As research continues to uncover new uses for this compound,1-(4-Iodophenoxy)-2,4-dimethylbenzene will likely remain a key player in both academic and industrial settings.
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